molecular formula C18H19N5OS B12137864 N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137864
M. Wt: 353.4 g/mol
InChI Key: SZSCJLFRURLOTQ-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 3,5-dimethylphenyl group and a pyridin-2-yl substituent on the triazole ring. The structure combines a sulfur-linked acetamide moiety with a 1,2,4-triazole core, which is known for its versatility in medicinal chemistry.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-8-13(2)10-14(9-12)20-16(24)11-25-18-22-21-17(23(18)3)15-6-4-5-7-19-15/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

SZSCJLFRURLOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents on the triazole ring, phenyl group, or acetamide side chain. Key structural variations and their implications are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name Triazole Substituents Phenyl Substituents Notable Features
Target Compound 4-methyl, 5-(pyridin-2-yl) 3,5-dimethylphenyl Balanced lipophilicity; pyridine enhances hydrogen bonding
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(pyridin-4-yl) 3,5-dimethoxyphenyl Methoxy groups increase solubility but reduce metabolic stability
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(pyridin-2-yl) 3,5-bis(trifluoromethyl) CF₃ groups enhance lipophilicity and electron-withdrawing effects
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-3-yl) 3,5-dimethylphenyl Pyridin-3-yl may alter binding orientation compared to pyridin-2-yl
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 4-(oxolan-2-yl)methyl, 5-(thienopyridinyl) 3,5-dimethylphenyl Thienopyridine and oxolane groups introduce steric bulk and potential kinase inhibition

Physicochemical Properties

Substituents critically influence solubility, logP, and bioavailability:

  • Lipophilicity : Trifluoromethyl groups (e.g., ) increase logP significantly, favoring membrane permeability but risking toxicity.
  • Solubility : Methoxy groups (e.g., ) enhance water solubility via hydrogen bonding, whereas dimethylphenyl (target compound) offers moderate lipophilicity suitable for oral absorption .
  • Steric Effects: Bulky substituents like thienopyridine () may reduce binding affinity to flat active sites but improve selectivity.

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